
5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the synthesis of “5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid”, an intermediate of the agricultural herbicide fomesafen, involves the reaction of dichloroethane with “3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid” and nitric acid under the catalysis of sulfur trioxide .Scientific Research Applications
Structural Analysis in Crystallography
The compound 5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione has been studied for its structural properties in crystallography. It is used as a protoporphyrinogen IX oxidase inhibitor, with its structure being significant in understanding molecular interactions and configurations. The study of such compounds contributes to the broader understanding of molecular structures and their applications in various fields of chemistry (Li et al., 2005).
Synthesis of Derivatives
Research has been conducted on synthesizing derivatives of isobenzofuran-1,3-dione, including compounds related to 5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione. These studies focus on creating new compounds through various chemical reactions, which can have potential applications in material science, pharmaceuticals, and organic chemistry (Mohammadizadeh, Saberi, & Taghavi, 2016).
Exploration in Medicinal Chemistry
In the field of medicinal chemistry, similar structures to 5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione have been explored for their potential as antineoplastic agents. These studies are crucial in the development of new drugs and therapeutic agents (Chang et al., 1999).
Applications in Polymer Chemistry
The compound and its related structures are also investigated in polymer chemistry for the synthesis of hyperbranched polymers. Such research is significant for developing new materials with potential applications in various industries (Yang & Kong, 2016).
Insights into Keto-Enol Tautomerism
Studies also delve into the keto-enol tautomerism of derivatives of isobenzofuran-1,3-dione. These insights contribute to a deeper understanding of chemical equilibria and reactivity, which are fundamental concepts in organic chemistry and related fields (Pires et al., 2016).
properties
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF3O4/c16-11-5-7(15(17,18)19)1-4-12(11)22-8-2-3-9-10(6-8)14(21)23-13(9)20/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOJECGTOMCHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC3=C(C=C2)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




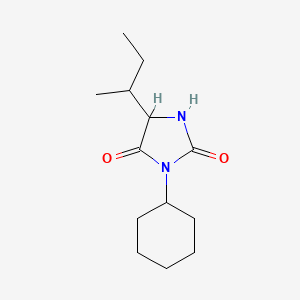
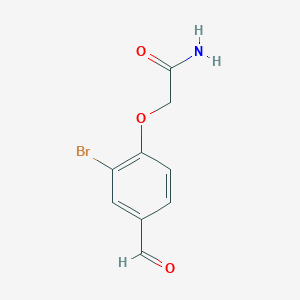

![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
![(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester](/img/structure/B3038032.png)
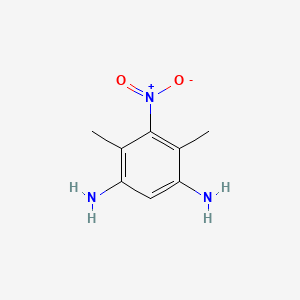


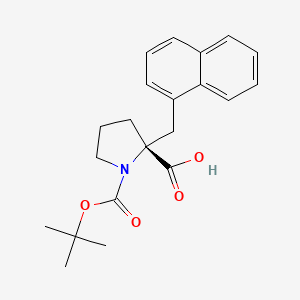

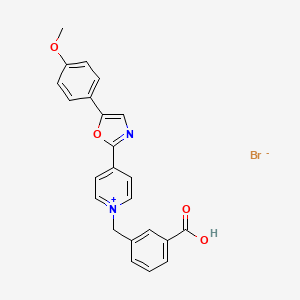
![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)